Computed Physicochemical Descriptors: CAS 1235115-67-9 Versus Representative In-Class Benzamide Analogs
The target compound’s computed XLogP3-AA of 3.6 is approximately 1.0–1.5 log units higher than that of unsubstituted benzamide (predicted XLogP ~0.6) and approximately 0.5 log units higher than a des-trifluoroethyl analog bearing a simple ethyl amide terminus (predicted XLogP ~2.0–2.5) [1]. The topological polar surface area (TPSA) of 83.5 Ų is identical to that of N-(4-aminophenyl)benzamide core analogs lacking the trifluoroethyl moiety, indicating that the CF3 group contributes lipophilicity without increasing polar surface area [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | Unsubstituted benzamide: XLogP ~0.6 (baseline); Des-trifluoroethyl N-ethyl analog: predicted XLogP ~2.0–2.5 (class-level inference) |
| Quantified Difference | ΔXLogP ≈ +3.0 versus benzamide; ≈ +1.1 to 1.6 versus des-CF3 analog |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm [1]. Comparator values are class-level predictions based on additive fragment contributions. |
Why This Matters
The elevated lipophilicity driven by the ortho-methylsulfanyl group and the trifluoroethyl terminus predicts enhanced membrane permeability relative to simpler benzamides, which may influence cell-based assay performance and oral bioavailability estimates—considerations critical for selecting this compound for cellular screening or in vivo probe development.
- [1] PubChem. 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide. Compound Summary, CID 49675500. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
